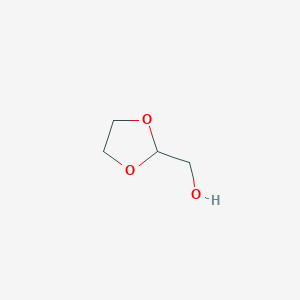

1,3-二氧戊环-2-甲醇

描述

Synthesis and Crystal Structure Analysis

The synthesis of a compound related to 1,3-Dioxolane-2-methanol, specifically (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been achieved, and its crystal structure has been elucidated. The compound crystallizes in the monoclinic system and displays a configuration where both C(2) and C(3) are in the R form. The dioxolane ring is accompanied by two aromatic rings, and the structure is stabilized by intramolecular hydrogen bonds, which are further extended into a network via intermolecular hydrogen bonds in the crystal lattice .

Molecular Structure Analysis

Vibrational circular dichroism (VCD) studies have provided insights into the molecular structure of 2,2-dimethyl-1,3-dioxolane-4-methanol, a compound closely related to 1,3-Dioxolane-2-methanol. The OH stretching vibration of the intramolecularly hydrogen-bonded species in the (R)-enantiomer results in a positive VCD band, indicating the presence of a specific conformation in the intramolecular hydrogen bond system. The study also quantified the thermodynamic parameters governing the equilibrium between the free and hydrogen-bonded species .

Chemical Reactions Analysis

The methanolysis of 4-methyl-1,3-dioxane, which is structurally similar to 1,3-Dioxolane-2-methanol, proceeds through the successive cleavage of the C2-O1 and C2-O3 bonds of the dioxane ring. This reaction pathway results in the formation of 3-methyl-4,6-dioxa-1-heptanol as an intermediate product, demonstrating the reactivity of the dioxolane ring under acidic conditions .

Physical and Chemical Properties Analysis

The resolution of 2,2-diphenyl-1,3-dioxolane-4-methanol via Rhizopus sp. lipase-catalyzed enantioselective transesterification with vinyl butanoate has been achieved, yielding the (R)-alcohol with high enantiomeric excess. This showcases the compound's chiral nature and the potential for its resolution using biocatalysis, which is relevant for understanding the physical and chemical properties of 1,3-Dioxolane-2-methanol derivatives .

The radical addition reactions of fluorinated species to 2,2-dimethyl-1,3-dioxolane have been explored, demonstrating the compound's reactivity and selectivity in forming 1-(polyfluoroalkyl)ethane-1,2-diols. The regioselectivity of these additions and the subsequent deprotection by acid methanolysis to afford the corresponding diols highlight the versatility of the dioxolane moiety in synthetic chemistry .

Lastly, the study of 2-methyl-1,3,2-dioxaborinane–methanol complexes through computer modeling has provided insights into the interaction of methanol with dioxaborinane, a compound related to 1,3-Dioxolane-2-methanol. The formation of complexes with both donor-acceptor and intermolecular hydrogen bonds indicates the potential for 1,3-Dioxolane-2-methanol to engage in similar interactions .

科学研究应用

表面张力和密度分析

由 Calvo 等人(2004 年) 进行的研究探讨了涉及 1,3-二氧戊环和各种烷醇的混合物的表面张力和密度。这项研究提供了对 1,3-二氧戊环二元混合物中分子间相互作用的见解,这对于了解其在不同溶液中的行为非常重要。

催化和化学合成

Deutsch、Martin 和 Lieske(2007 年)研究了在 1,3-二氧戊环存在下醛和酮与甘油的酸催化缩合反应。他们的工作 在此处提供,突出了 1,3-二氧戊环在促进新型平台化学品(包括 [1,3] 二氧戊环-5-醇和 [1,3] 二氧戊环-4-基甲醇)生产中的潜力。

粘度和可压缩性研究

Roy 和 Sinha 在 2006 年的研究 在此处找到,考察了含有 1,3-二氧戊环、水和单烷醇的三元混合物的密度、粘度和等熵可压缩性。他们的发现有助于理解 1,3-二氧戊环在不同液体混合物中的分子相互作用和行为。

不对称合成中的手性助剂

Jung、Ho 和 Kim(2000 年)对使用 1,3-二氧戊环衍生物作为不对称合成中的手性助剂进行了研究。他们的研究 可在此处获取,展示了 1,3-二氧戊环在特定分子的精确合成中的应用,这在制药和化学制造中至关重要。

微波介电特性

Lyashchenko 等人(2021 年)研究了 1,3-二氧戊环水溶液的微波介电特性。他们的发现 在此处提供,提供了对 1,3-二氧戊环分子与水之间相互作用的宝贵见解,这对其在各种工业和科学环境中的应用具有影响。

气相色谱和化学分析

Luong 等人(2012 年)在多维气相色谱中利用 1,3-二氧戊环表征挥发性含氧有机化合物。他们的研究 在此处找到,展示了 1,3-二氧戊环在改善复杂化学混合物的分离和分析方面的有效性。

安全和危害

When handling 1,3-Dioxolane-2-methanol, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. It is also advised to ensure adequate ventilation and remove all sources of ignition . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

属性

IUPAC Name |

1,3-dioxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGUSKAXELYWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304029 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolane-2-methanol | |

CAS RN |

5694-68-8 | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane-2-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

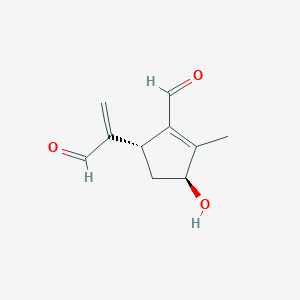

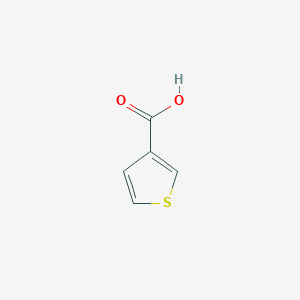

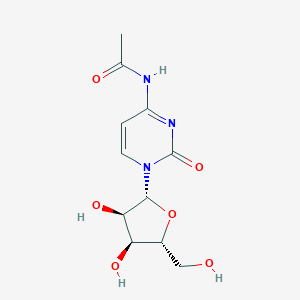

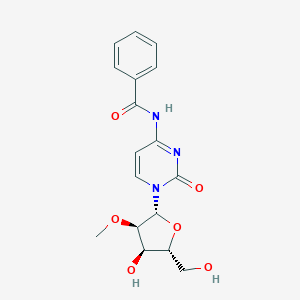

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。